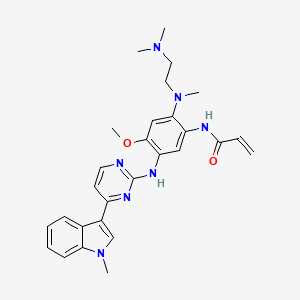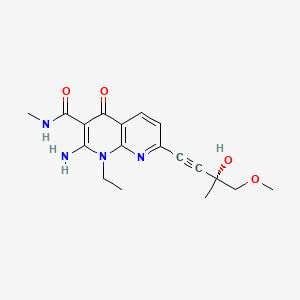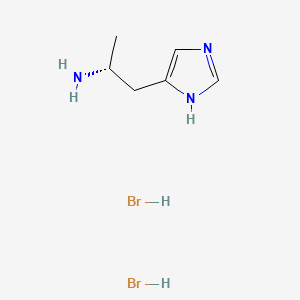
溴酸(r)-(-)-α-甲基组胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-(-)-α-Methylhistamine dihydrobromide” is a potent, selective, and brain-penetrant agonist of the H3 histamine receptor, with a Kd of 50.3 nM . It can enhance memory retention and attenuate memory impairment in rats .
Physical And Chemical Properties Analysis
“®-(-)-α-Methylhistamine dihydrobromide” has a molecular weight of 287 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .
科学研究应用
临床应用和毒理学: (R)-α-甲基组胺在各种临床应用中显示出希望,在人类中显示出较低的动物毒性和良好的口服吸收。它通过环甲基化代谢并从尿液中排出 (Arrang, Garbarg, Schwartz, Lipp, Stark, Schunack, & Lecomte, 1991).
偶氮甲碱前药的开发: 由于(R)-α-甲基组胺的强碱性和极性,已经开发了偶氮甲碱前药以增强其药代动力学特性,包括口服吸收和脑渗透,使其成为治疗应用的有希望的方法 (Krause, Stark, & Schunack, 2001).
睡眠和觉醒调节: 研究表明,(R)-α-甲基组胺可以影响睡眠模式,表明组胺在控制清醒状态中起着积极作用 (Monti, Jantos, Boussard, Altier, Orellana, & Olivera, 1991).
上皮细胞增殖: 该化合物促进胃肠道中的上皮细胞增殖,表明 H3 受体在上皮组织细胞周期的正常调节中起作用 (Grandi, Schunack, & Morini, 2006).
在过敏性疾病中的潜力: (R)-α-甲基组胺由于其有效的 H3 受体激动剂特性,可能在过敏性疾病中找到治疗应用 (Arrang, Garbarg, Lancelot, Lecomte, Pollard, Robba, Schunack, & Schwartz, 1988).
中枢神经系统效应: 已经评估了(R)-α-甲基组胺对大鼠空间学习和记忆的影响,表明其在认知过程中起作用,并可能与胆碱能机制相互作用 (Smith, Hunter, & Bennett, 1994).
参与神经源性炎症: 该化合物已被研究其在神经源性炎症中的作用,特别是在调节 P 物质释放方面,这在炎症反应中至关重要 (Ohkubo, Shibata, Inoue, Kaya, & Takahashi, 1995).
对胃粘膜的保护作用: (R)-α-甲基组胺已被证明可以保护胃粘膜免受有害物质的侵害,突出了 H3 受体在维持胃粘膜完整性中的积极参与 (Morini, Grandi, Stark, & Schunack, 2000).
作用机制
Target of Action
®-(-)-alpha-Methylhistamine dihydrobromide is a compound that primarily targets histamine receptors in the body . These receptors play a crucial role in mediating the physiological effects of histamines, which are involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
The compound interacts with its targets by binding to the histamine receptors, thereby modulating their activity . This interaction can result in various changes depending on the specific type of receptor and the location within the body. For example, it may lead to the relaxation or contraction of smooth muscle, dilation or constriction of blood vessels, increased permeability of capillaries, and stimulation of gastric acid secretion .
Biochemical Pathways
The action of ®-(-)-alpha-Methylhistamine dihydrobromide affects several biochemical pathways. Primarily, it influences the histamine signaling pathway, which plays a key role in inflammatory responses, gastric acid secretion, and neurotransmission . The downstream effects of this pathway can include vasodilation, increased vascular permeability, and smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of ®-(-)-alpha-Methylhistamine dihydrobromide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability. Generally, these properties would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of ®-(-)-alpha-Methylhistamine dihydrobromide’s action depend on the specific type and location of the histamine receptors it targets. For instance, it could lead to changes in cell signaling, gene expression, or cellular metabolism . These changes can ultimately result in physiological effects such as altered vascular tone, immune response modulation, or changes in gastric acid secretion .
Action Environment
The action, efficacy, and stability of ®-(-)-alpha-Methylhistamine dihydrobromide can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors like storage conditions . For instance, extreme temperatures or improper storage could potentially degrade the compound and reduce its efficacy .
属性
IUPAC Name |
(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNAAABSGVRDT-ZJIMSODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336758 |
Source


|
| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868698-49-1 |
Source


|
| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

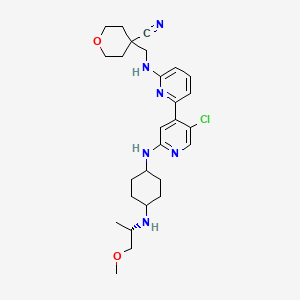

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)


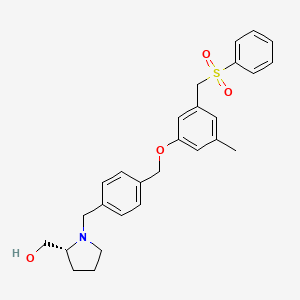

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

